6,7-Dichloroisoquinolin-1(2H)-one
Description
6,7-Dichloroisoquinolin-1(2H)-one (CAS: 444898-83-3) is a halogenated isoquinoline derivative characterized by chlorine substituents at positions 6 and 7 and a ketone group at position 1 of the partially saturated isoquinoline ring. Its molecular formula is C₉H₅Cl₂NO, and its InChIKey is QQOHARLRMFCNRR-UHFFFAOYSA-N .
Properties
Molecular Formula |
C9H5Cl2NO |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
6,7-dichloro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13) |
InChI Key |
QQOHARLRMFCNRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Biological Activity
6,7-Dichloroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions including cyclization and halogenation processes. Various synthetic routes have been explored to enhance yield and purity. The compound is often synthesized through the condensation of appropriate isoquinoline derivatives followed by chlorination.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing its potential as an anticancer agent. The following sections detail its effects on various cancer cell lines and its mechanism of action.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines. Notably, it has shown promising results against:
- Breast Cancer (MDA-MB-231)
- Prostate Cancer (PC-3)
- Colon Cancer (Caco2)
In a study evaluating the compound's efficacy, it was found to induce apoptosis in MDA-MB-231 cells with an IC50 value ranging from 28 µM to 50 µM depending on the specific analog used .
Table 1: Cytotoxicity of this compound Analogues
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6BrCaQ | MDA-MB-231 | 28 |
| 3a | MDA-MB-231 | 47 |
| 3b | PC-3 | 28 |
| 4e | Caco2 | 38 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The most potent analog induced apoptosis as evidenced by increased caspase activity.
- In Vivo Studies : In orthotopic breast cancer models using nude mice, administration of encapsulated forms of the compound showed enhanced antitumor activity compared to free compounds. This suggests improved bioavailability and targeting capabilities .
Comparison with Similar Compounds
Structural and Electronic Features
The table below highlights key structural differences between 6,7-Dichloroisoquinolin-1(2H)-one and related compounds:
| Compound Name | CAS Number | Substituents | Key Functional Groups | Electronic Effects |
|---|---|---|---|---|
| This compound | 444898-83-3 | Cl (6,7), ketone | Isoquinolinone, Cl | Strong electron-withdrawing (Cl), polar ketone |
| 6,7-Dichloroquinoline | 444898-81-1 | Cl (6,7) | Quinoline, Cl | Electron-withdrawing (Cl), aromatic N |
| 6,7-Dichloroquinoxaline | 19853-64-6 | Cl (6,7), N (1,2) | Quinoxaline, Cl | Electron-withdrawing (Cl, N), planar structure |
| 6,7-Dimethoxy-1(2H)-isoquinolinone | 16101-63-6 | OMe (6,7), ketone | Isoquinolinone, OMe | Electron-donating (OMe), polar ketone |
| 7-Nitroisoquinolin-1(2H)-one | - | NO₂ (7), ketone | Isoquinolinone, NO₂ | Strong electron-withdrawing (NO₂) |
Key Observations :
- Chlorine vs. Methoxy Substituents: Chlorine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic substitution. Methoxy groups (e.g., 6,7-Dimethoxy-1(2H)-isoquinolinone) donate electron density, stabilizing aromatic systems and directing electrophilic substitutions to ortho/para positions .
Spectral and Analytical Data
While specific NMR data for this compound is unavailable, analogues provide insights:
- 6,7-Dimethoxy Derivatives: In 6,7-dimethoxyisoquinolinones (e.g., compound 6i in ), aromatic protons resonate at 6.56–6.95 ppm due to electron-donating methoxy groups . In contrast, chlorine’s deshielding effect would likely shift aromatic protons downfield (~7.5–8.5 ppm).
- Elemental Analysis: For sulfonyl-substituted isoquinolinones (e.g., compound 6k), analytical results (C: 62.03%, H: 6.27%) align closely with calculated values, suggesting high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
